α₁-Adrenoceptor Binding Affinity: 15.6-Fold Greater Potency Than Tolazoline at the Primary Therapeutic Target
Azapetine demonstrates substantially greater binding affinity at α₁-adrenoceptors compared to tolazoline when measured under comparable radioligand displacement conditions. Azapetine inhibits specific [³H]-prazosin binding to rat brain membrane α₁-adrenoceptors with an IC₅₀ of 205 nM (0.205 μM) [1], whereas tolazoline inhibits [³H]-prazosin binding to the same receptor preparation with an IC₅₀ of approximately 3,200 nM (3.2 μM) . This represents an approximately 15.6-fold greater α₁-binding potency for azapetine relative to tolazoline. At α₂-adrenoceptors, azapetine's IC₅₀ of 1.3 μM yields a modest 6.3-fold α₁/α₂ selectivity ratio [1], while tolazoline is characterized as a non-selective antagonist with comparable affinity at both α₁- and α₂-subtypes [2].
| Evidence Dimension | α₁-adrenoceptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 205 nM (0.205 μM); [³H]-prazosin displacement, rat brain membranes |
| Comparator Or Baseline | Tolazoline: IC₅₀ = 3,200 nM (3.2 μM); [³H]-prazosin displacement, rat brain membranes |
| Quantified Difference | Azapetine is ~15.6-fold more potent at α₁-adrenoceptors than tolazoline |
| Conditions | Inhibition of specific [³H]-prazosin binding (0.2 nM) to rat brain membrane preparations; azapetine data from BindingDB/ChEMBL; tolazoline data from Bertin Bioreagent biochemical characterization |
Why This Matters
When selecting an α-adrenergic antagonist for experimental protocols targeting α₁-mediated vascular responses, azapetine's substantially greater α₁ affinity permits lower working concentrations, reducing the likelihood of off-target effects that arise at the micromolar concentrations required for tolazoline.
- [1] BindingDB BDBM81805. AZAPETINE: IC₅₀ 205 nM. Inhibition of specific [³H]-prazosin binding (0.2 nM) to rat brain membranes α₁-adrenergic receptor. ChEMBL ID CHEMBL2110596. View Source
- [2] DrugCentral. Tolazoline DrugCard: non-selective competitive α-adrenergic receptor antagonist. View Source
